

Synthetic Route to 7-Benzylxy-6-methoxy-4-quinazolinol: Application Notes and Protocols

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Compound of Interest

Compound Name: 7-Benzylxy-6-methoxy-3H-quinazolin-4-one

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route for the preparation of 7-Benzylxy-6-methoxy-4-quinazolinol, a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib.^[1] The protocols outlined below are based on established chemical transformations and offer a reliable pathway for the synthesis of this important quinazolinone derivative.

Overview of the Synthetic Strategy

The synthesis of 7-Benzylxy-6-methoxy-4-quinazolinol is achieved through a two-step process. The first step involves the selective demethylation of 6,7-dimethoxyquinazolin-4-one to yield 6-hydroxy-7-methoxy-4(3H)-quinazolinone. The subsequent step is a Williamson ether synthesis to introduce the benzyl group at the 7-hydroxy position, affording the desired product.

Data Presentation

The following table summarizes the key quantitative data for the synthetic route.

Step	Reaction	Starting Material	Product	Reagents	Solvent	Yield (%)	Purity (%)
1	Demethylation	6,7-dimethoxyquinazolin-4-one	6-hydroxy-7-methoxy-4(3H)-quinazolinone	L-methionine, Methanesulfonic acid	-	94	>98 (HPLC)
2	Benzylation (Williams on Ether Synthesis)	6-hydroxy-7-methoxy-4(3H)-quinazolinone	7-Benzyloxy-6-methoxy-4-quinazolinol	Benzyl bromide, Potassium carbonat e (K ₂ CO ₃)	N,N-Dimethylformamidine (DMF)	85-95 (Typical)	>98 (HPLC)

Experimental Protocols

Step 1: Synthesis of 6-hydroxy-7-methoxy-4(3H)-quinazolinone

This protocol is adapted from a known procedure for the selective demethylation of the 6-methoxy group.

Materials:

- 6,7-dimethoxyquinazolin-4-one
- L-methionine
- Methanesulfonic acid
- Ice
- 40% aqueous sodium hydroxide solution

- Water

Procedure:

- In a round-bottom flask, dissolve 6,7-dimethoxyquinazolin-4-one (1 equivalent) in methanesulfonic acid (approximately 6-7 mL per gram of starting material).
- To the solution, add L-methionine (1.2 equivalents).
- Heat the reaction mixture to 100°C and stir for 22 hours.
- After the reaction is complete, cool the mixture and carefully quench it by adding ice.
- Neutralize the acidic solution to a pH of 7 with a 40% aqueous sodium hydroxide solution. This will cause the product to precipitate.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with water.
- Dry the product under vacuum to afford 6-hydroxy-7-methoxy-4(3H)-quinazolinone as a solid.

Characterization Data for 6-hydroxy-7-methoxy-4(3H)-quinazolinone:

- Appearance: White to off-white solid.
- ^1H NMR (300 MHz, DMSO-d₆): δ 11.94 (s, 1H), 9.81 (s, 1H), 7.92 (d, $J=8.7$ Hz, 1H), 7.39 (s, 1H), 7.11 (s, 1H), 3.91 (s, 3H).

Step 2: Synthesis of 7-Benzylxy-6-methoxy-4-quinazolinol

This protocol describes a standard Williamson ether synthesis for the benzylation of the phenolic hydroxyl group.

Materials:

- 6-hydroxy-7-methoxy-4(3H)-quinazolinone
- Benzyl bromide
- Anhydrous potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Water
- Ethyl acetate
- Brine

Procedure:

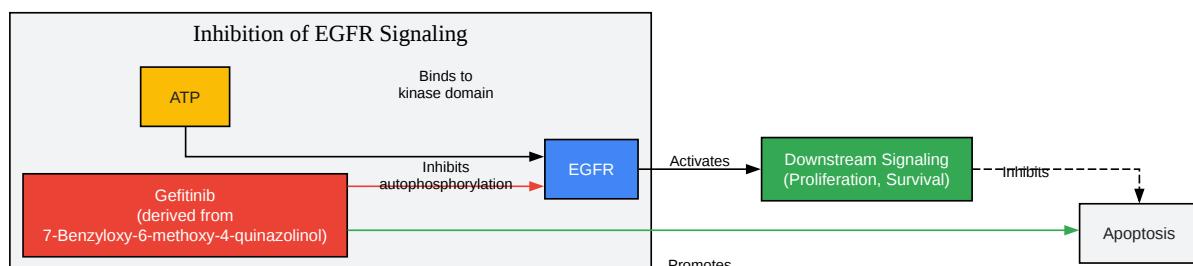
- To a solution of 6-hydroxy-7-methoxy-4(3H)-quinazolinone (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K_2CO_3) (2-3 equivalents).
- Stir the suspension at room temperature for 30 minutes.
- Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into cold water.
- Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 7-Benzyl-6-methoxy-4-quinazolinol.

Characterization Data for 7-Benzyl-6-methoxy-4-quinazolinol:

- Appearance: White to off-white powder.
- Molecular Formula: C₁₆H₁₄N₂O₃
- Molecular Weight: 282.29 g/mol
- Melting Point: > 245 °C
- ¹H NMR (DMSO-d₆, predicted): δ 12.1 (br s, 1H, NH), 8.0 (s, 1H, H-2), 7.5-7.3 (m, 5H, Ar-H benzyl), 7.4 (s, 1H, H-5), 7.2 (s, 1H, H-8), 5.2 (s, 2H, OCH₂Ph), 3.9 (s, 3H, OCH₃).
- Mass Spectrum (m/z): Expected [M+H]⁺ at 283.10.

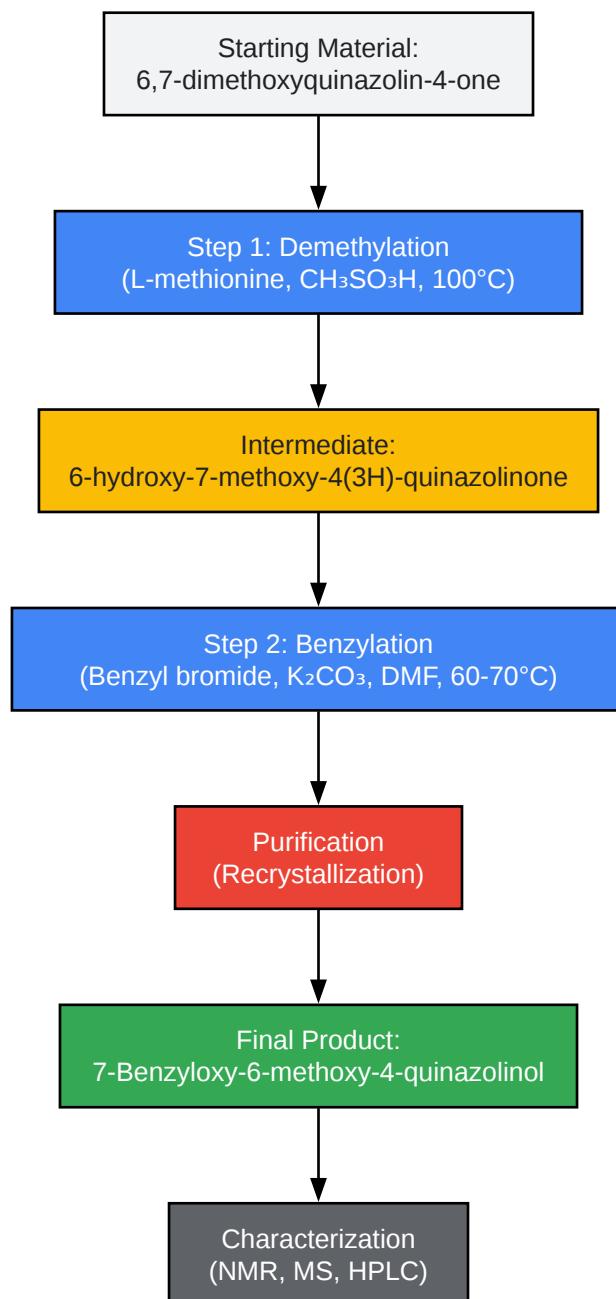
Mandatory Visualization

The following diagrams illustrate the signaling pathway of the target molecule's application and the experimental workflow.



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Caption: EGFR signaling pathway and inhibition by Gefitinib.



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Caption: Synthetic workflow for 7-Benzyl-6-methoxy-4-quinazolinol.

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References

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